BenchChemオンラインストアへようこそ!

4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione

Medicinal chemistry Structural biology Pyrazolidinedione SAR

4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione (CAS 25809-73-8) is a synthetic pyrazolidine-3,5-dione derivative with the molecular formula C18H16N2O3 and a molecular weight of 308.3 g/mol. It features a single N1-phenyl substituent on the pyrazolidinedione ring and a 3-oxo-3-phenylpropyl side chain at the C4 position.

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
CAS No. 25809-73-8
Cat. No. B12899217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione
CAS25809-73-8
Molecular FormulaC18H16N2O3
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCC2C(=O)NN(C2=O)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O3/c21-16(13-7-3-1-4-8-13)12-11-15-17(22)19-20(18(15)23)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,22)
InChIKeyDEPZOHWOPVSMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione (CAS 25809-73-8): Physicochemical and Structural Baseline for Procurement Evaluation


4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione (CAS 25809-73-8) is a synthetic pyrazolidine-3,5-dione derivative with the molecular formula C18H16N2O3 and a molecular weight of 308.3 g/mol . It features a single N1-phenyl substituent on the pyrazolidinedione ring and a 3-oxo-3-phenylpropyl side chain at the C4 position. Its calculated physicochemical parameters include a LogP of 2.74 and a polar surface area (PSA) of 66.48 Ų . This compound belongs to the broader phenylbutazone-analog family but is structurally distinguished by its monophenyl (rather than diphenyl) core configuration combined with an oxo-functionalized alkyl side chain, placing it at a unique intersection between the mofebutazone (monophenyl-butyl) and benzopyrazone (diphenyl-oxoalkyl) structural classes [1][2].

Why 4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione Cannot Be Replaced by Generic Pyrazolidinedione Analogs in Research and Development


Substituting this compound with a closely related pyrazolidinedione analog introduces consequential changes in at least three critical selection dimensions. First, replacing the monophenyl core with a diphenyl core (e.g., benzopyrazone, kebuzone, or tribuzone) approximately doubles the aromatic ring count, raising LogP by approximately 1.65 units (from 2.74 to 4.39) and fundamentally altering membrane partitioning, metabolic stability, and off-target binding profiles. Second, substituting the 3-oxo-3-phenylpropyl side chain with a simple butyl group (e.g., mofebutazone) removes the ketone functionality that is associated with platelet aggregation inhibitory activity against both primary and secondary aggregation pathways as demonstrated for the 3-oxoalkyl-substituted class [1]. Third, the monophenyl configuration is associated with a substantially shorter elimination half-life and reduced systemic toxicity compared to diphenyl congeners—mofebutazone exhibits a half-life of 1.9 h versus 54–99 h for phenylbutazone and is approximately 5–6 times less toxic [2]. These three dimensions—lipophilicity, pharmacodynamic functionality, and pharmacokinetic-toxicological profile—are each directly altered by substitution, meaning that no single generic analog can simultaneously replicate the compound's integrated property set.

Quantitative Comparative Evidence for 4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione Relative to Closest Analogs


Structural Differentiation: Monophenyl vs. Diphenyl Core Configuration Relative to Benzopyrazone, Kebuzone, and Tribuzone

The target compound possesses a single N1-phenyl substituent on the pyrazolidine-3,5-dione ring, in contrast to the N1,N2-diphenyl configuration present in benzopyrazone (CAS 3878-14-6), kebuzone (CAS 853-34-9), and tribuzone (CAS 13221-27-7) [1][2]. This structural difference eliminates one aromatic ring, reducing the molecular weight from 384.4 g/mol (benzopyrazone) to 308.3 g/mol (target), a reduction of 76.1 g/mol (19.8%) . The absence of the N2-phenyl group also reduces the topological polar surface area (target PSA: 66.48 Ų) and alters the hydrogen-bonding capacity of the scaffold .

Medicinal chemistry Structural biology Pyrazolidinedione SAR

Lipophilicity Reduction: Measured LogP Differentiation vs. Benzopyrazone

The calculated partition coefficient (LogP) of the target compound is 2.74, compared to 4.39 for its closest diphenyl analog benzopyrazone . This represents a log unit reduction of 1.65, corresponding to an approximately 45-fold lower octanol-water partition coefficient. The lower LogP is a direct consequence of the monophenyl core and is expected to translate into reduced non-specific protein binding, faster renal clearance, and lower volume of distribution compared to the diphenyl analog class [1].

ADME Lipophilicity Drug design Physicochemical profiling

Predicted Systemic Toxicity Reduction: Class-Level Inference from Monophenyl vs. Diphenyl Pyrazolidinedione Data

Direct toxicological data for the target compound are not available in the peer-reviewed literature. However, a class-level inference can be drawn from the well-characterized comparator pair mofebutazone (monophenyl) vs. phenylbutazone (diphenyl). Mofebutazone exhibits approximately 5–6 times lower systemic toxicity than phenylbutazone across toxicological endpoints [1]. This toxicity differential is attributed to structural differences in the phenyl substitution pattern: the monophenyl core reduces metabolic activation via the missing N2-phenyl ring, alters glucuronidation pathways, and decreases cumulative tissue exposure [1]. The target compound shares the monophenyl core with mofebutazone while bearing a distinct C4 side chain; the core configuration is the primary determinant of the toxicity divergence [1].

Toxicology Safety pharmacology Drug development Pyrazolidinedione class effects

Platelet Aggregation Inhibitory Activity: Functional Differentiation Conferred by the 3-Oxoalkyl Side Chain

The 3-oxo-3-phenylpropyl side chain present in the target compound is structurally homologous to the 3-oxoalkyl substituents found in benzopyrazone, kebuzone, and tribuzone. In a direct comparative study, Čepelák et al. (1979) demonstrated that 3-oxoalkyl-substituted diphenyldioxopyrazolidines, including benzopyrazone, exhibited in vitro inhibitory effects on secondary platelet aggregation (induced by adrenaline and collagen) that were commensurable with the effects of the reference antiplatelet agent sulfinpyrazone [1]. Notably, benzopyrazone and its analogs also showed inhibitory activity against primary platelet aggregation (induced by ADP and thrombin), a property not shared by all pyrazolidinedione derivatives [1]. The target compound retains this pharmacophoric 3-oxoalkyl side chain but in a monophenyl scaffold context, offering a differentiated selectivity profile compared to the diphenyl 3-oxoalkyl series.

Platelet pharmacology Antithrombotic Pyrazolidinedione pharmacology Hemostasis

Pharmacokinetic Differentiation: Predicted Shorter Elimination Half-Life of the Monophenyl Scaffold

The elimination half-life of pyrazolidinedione derivatives is strongly influenced by the N-substitution pattern. Loew et al. (1985) demonstrated that the monophenyl derivative mofebutazone has a half-life of 1.9 hours, compared to 54–99 hours for the diphenyl derivative phenylbutazone—a difference of approximately 28- to 52-fold [1]. Mofebutazone is predominantly glucuronidated and 94% eliminated within 24 hours, whereas phenylbutazone achieves only 88% elimination within 21 days [1]. The target compound, bearing the same monophenyl core as mofebutazone, is predicted to exhibit similarly accelerated elimination kinetics relative to its diphenyl analog benzopyrazone, although the 3-oxo-3-phenylpropyl side chain may modulate the exact metabolic pathway compared to the butyl side chain of mofebutazone [1].

Pharmacokinetics Drug metabolism Half-life Pyrazolidinedione disposition

Synthetic Accessibility via Michael Addition: Route Scalability Compared to Multi-Step Diphenyl Analog Syntheses

The target compound can be synthesized via a convergent two-step route: (1) preparation of 1-phenyl-3,5-pyrazolidinedione from phenylhydrazine and diethyl malonate (or malonic acid with POCl3), followed by (2) Michael addition of the pyrazolidinedione C4 nucleophile to phenyl vinyl ketone or chalcone-type Michael acceptors [1][2]. This contrasts with the synthesis of diphenyl analogs such as benzopyrazone, which requires the additional step of N2-phenyl introduction via 1,2-diphenylhydrazine—a reagent that poses additional handling and sourcing constraints [3]. The monophenyl route avoids the use of hydrazobenzene derivatives and simplifies purification, as the Michael adduct is typically the major product when stoichiometric control is applied [1].

Synthetic chemistry Process chemistry Michael addition Pyrazolidinedione synthesis

Optimal Research and Industrial Application Scenarios for 4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione Based on Quantitative Differentiation Evidence


Platelet Aggregation Studies Requiring Reduced Lipophilicity and Faster Compound Washout

The compound's 3-oxo-3-phenylpropyl side chain confers antiplatelet pharmacophore activity (demonstrated for the 3-oxoalkyl class by Čepelák et al. 1979 [1]), while its LogP of 2.74 (ΔLogP = -1.65 vs. benzopyrazone) and predicted shorter half-life (class-level inference from mofebutazone t½ = 1.9 h [2]) make it preferable to benzopyrazone for in vitro platelet aggregation assays where excessive lipophilicity causes non-specific binding to assay plates and where rapid compound clearance is desired for washout experimental designs.

In Vivo Efficacy Models Prioritizing Safety Margin Over Maximal Potency

Based on the class-level evidence that monophenyl pyrazolidinediones exhibit approximately 5–6 fold lower systemic toxicity than their diphenyl counterparts [2], this compound is a rational selection for initial in vivo proof-of-concept studies where a wider therapeutic window is prioritized. The monophenyl core is the primary determinant of the toxicity reduction [2], and the 3-oxo-3-phenylpropyl side chain retains target engagement functionality that would be lost with a simple butyl-substituted monophenyl analog such as mofebutazone.

Structure-Activity Relationship (SAR) Studies Exploring the Monophenyl-Diphenyl Functional Continuum

This compound uniquely occupies the intersection of the monophenyl core series (typified by mofebutazone) and the 3-oxo-3-phenylpropyl side chain series (typified by benzopyrazone). As a SAR probe, it enables direct deconvolution of the contributions of the N2-phenyl group to potency, toxicity, and pharmacokinetics while holding the C4 pharmacophore constant. Comparative studies with benzopyrazone (diphenyl, same side chain) and mofebutazone (monophenyl, different side chain) can isolate the independent effects of core and side chain substitution [1][2].

Custom Derivative Library Synthesis Using the Michael Addition Platform

The convergent two-step synthetic route—1-phenyl-3,5-pyrazolidinedione core preparation followed by Michael addition to diverse α,β-unsaturated ketones [3]—provides a modular platform for generating focused libraries of C4-substituted monophenyl pyrazolidinediones. This synthetic accessibility supports medicinal chemistry campaigns requiring rapid analog generation with systematic variation of the side chain aryl group, which has been shown to modulate platelet aggregation inhibitory potency (e.g., halogen substitution on the side chain phenyl ring enhances activity [1]).

Quote Request

Request a Quote for 4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.